1,2-Distearoyl-3-palmitoyl-rac-glycerol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

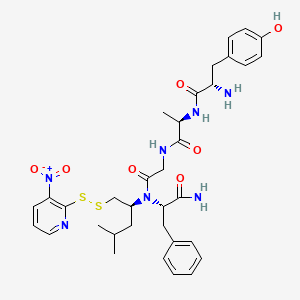

1,2-Distearoyl-3-palmitoyl-rac-glycerol is a type of triacylglycerol. It contains stearic acid at the sn-1 and sn-2 positions and palmitic acid at the sn-3 position . This compound has been found in various natural sources such as cocoa butter, lard, and cod liver oil .

Molecular Structure Analysis

The molecular formula of this compound is C55H106O6 . It is a large molecule with a high molecular weight (average mass 863.427 Da, monoisotopic mass 862.798950 Da) .

Physical And Chemical Properties Analysis

This compound has a density of 0.9±0.1 g/cm3, a boiling point of 795.6±27.0 °C at 760 mmHg, and a flash point of 295.1±23.8 °C . It has 6 hydrogen bond acceptors, 0 hydrogen bond donors, and 54 freely rotating bonds . Its polar surface area is 79 Å2 .

科学的研究の応用

Thermal and Structural Properties : Zhang et al. (2009) investigated the thermal and structural properties of binary mixtures of different triacylglycerols, including 1,2-dioleoyl-3-palmitoyl-rac-glycerol. They found that these mixtures exhibited specific mixing behaviors like immiscible monotectic or peritectic mixing, which are crucial in understanding the physical properties of fats and oils used in food and pharmaceutical industries (Zhang et al., 2009).

Enantiomeric Separation by HPLC : Nagai et al. (2011) focused on separating enantiomers of asymmetric triacylglycerols like 1,2-dioleoyl-3-palmitoyl-rac-glycerol using recycle high-performance liquid chromatography (HPLC). This method is significant for analyzing the composition of fats and oils, especially in palm oil, and has implications in food science and nutrition (Nagai et al., 2011).

Crystallization and Phase Behavior : Bouzidi and Narine (2012) explored the crystallization and phase behavior of different triacylglycerols, including those similar in structure to 1,2-Distearoyl-3-palmitoyl-rac-glycerol. Their research contributes to understanding the physical properties of fats and oils, which is vital in food processing and production (Bouzidi & Narine, 2012).

Selective Enrichment for Cocoa Butter Equivalents : Kang et al. (2013) conducted a study on fractionating palm stearin to enrich in symmetric monounsaturated triacylglycerols, including compounds structurally related to this compound. This research is significant in the production of cocoa butter equivalents, a crucial ingredient in the chocolate industry (Kang et al., 2013).

生化学分析

Biochemical Properties

The biochemical properties of 1,2-Distearoyl-3-palmitoyl-rac-glycerol are not fully understood due to the limited research available. As a triacylglycerol, it is known to interact with various enzymes, proteins, and other biomolecules involved in lipid metabolism. These interactions are crucial for its role in energy storage, insulation, and cellular signaling .

Molecular Mechanism

As a triacylglycerol, it is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

There is currently no available information on how the effects of this compound vary with different dosages in animal models .

Metabolic Pathways

As a triacylglycerol, it is likely to be involved in lipid metabolism pathways .

特性

IUPAC Name |

(3-hexadecanoyloxy-2-octadecanoyloxypropyl) octadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H106O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h52H,4-51H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDNYRTVJOFMYIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H106O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

863.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[N-(2-Aminobutanoyl)glycyl]amino}butanoic acid](/img/structure/B571092.png)

![[(1S,2R)-1-(Phenylthiomethyl)-2-hydroxy-3-chloropropyl]carbamic acid benzyl ester](/img/structure/B571093.png)

![(2S,3S)-1-Chloro-2-hydroxy-3-[(benzyloxycarbonyl)amino]-4-(phenylthio)butane](/img/structure/B571097.png)

![(2R,3R)-1-Chloro-2-hydroxy-3-[(benzyloxycarbonyl)amino]-4-(phenylthio)butane](/img/structure/B571104.png)

![2h,6h-Cyclopropa[3,4]pyrrolo[2,1-b][1,3]oxazine](/img/structure/B571106.png)